3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family This compound is characterized by its unique structure, which includes a chloro group, a methoxyphenyl group, and a pyrido[1,2-a]pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones. This protocol features simple operation, broad substrate scope, good functional group tolerance, and gram-scale preparation. The reaction typically involves the use of 2-halopyridine and (Z)-3-amino-3-arylacrylate ester in DMF at 130°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalability of the CuI-catalyzed synthesis suggests that it could be adapted for industrial use. The broad substrate scope and functional group tolerance make this method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrido[1,2-a]pyrimidinone derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential neuroprotective and anti-neuroinflammatory properties.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies related to neurodegenerative diseases, ischemic stroke, and traumatic brain injury due to its neuroprotective effects.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway. This compound interacts with active residues of ATF4 and NF-kB proteins, leading to reduced expression of the endoplasmic reticulum chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound features a similar pyrimidine core and is known for its cytotoxic activities against various cancer cell lines.
Triazole-Pyrimidine Hybrids: These compounds have shown neuroprotective and anti-neuroinflammatory properties similar to 3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one.
Uniqueness
This compound is unique due to its specific combination of a chloro group, a methoxyphenyl group, and a pyrido[1,2-a]pyrimidinone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
59046-01-4 |
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Molecular Formula |
C15H11ClN2O2 |
Molecular Weight |
286.71 g/mol |
IUPAC Name |
3-chloro-2-(4-methoxyphenyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C15H11ClN2O2/c1-20-11-7-5-10(6-8-11)14-13(16)15(19)18-9-3-2-4-12(18)17-14/h2-9H,1H3 |
InChI Key |
MOHNCXAJAPVIBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)N3C=CC=CC3=N2)Cl |
Origin of Product |
United States |
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